molecular formula C11H13N3O2 B8298027 1-Benzyl-2-nitromethylene-imidazolidine CAS No. 61532-76-1

1-Benzyl-2-nitromethylene-imidazolidine

Cat. No. B8298027
Key on ui cas rn: 61532-76-1
M. Wt: 219.24 g/mol
InChI Key: AMSZBACOVUMMSU-UHFFFAOYSA-N
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Patent
US08466289B2

Procedure details

Ethanol (200 mL) was added to a solution of 1,1-bis-methylsulfanyl-2-nitro-ethene (14.5 g, 0.0878 mol) and N1-benzyl-ethane-1,2-diamine (12 g, 0.080 mol). The resulting mixture was heated to reflux for 2 hours. The reaction mixture was monitored by TLC (10% MeOH in CHCl3). The reaction mixture was concentrated and the concentrate was dissolved in ethylacetate. The precipitate formed was collected and washed with ethylacetate to afford 13 g of the product (74.7% yield).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
74.7%

Identifiers

REACTION_CXSMILES
C(O)C.CS[C:6](SC)=[CH:7][N+:8]([O-:10])=[O:9].[CH2:13]([NH:20][CH2:21][CH2:22][NH2:23])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CO>C(Cl)(Cl)Cl>[CH2:13]([N:20]1[CH2:21][CH2:22][NH:23][C:6]1=[CH:7][N+:8]([O-:10])=[O:9])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
14.5 g
Type
reactant
Smiles
CSC(=C[N+](=O)[O-])SC
Name
Quantity
12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the concentrate was dissolved in ethylacetate
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with ethylacetate

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(NCC1)=C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 74.7%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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